4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol
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Overview
Description
4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol is a heterocyclic compound that features both an imidazole ring and an oxolane ring. The presence of these two functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the oxolane ring can contribute to the compound’s solubility and reactivity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol typically involves the formation of the imidazole ring followed by the introduction of the oxolane moiety. One common method is the cyclization of a suitable precursor, such as a 2-methylimidazole derivative, with an appropriate oxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: Shares the imidazole ring but lacks the oxolane moiety.
Oxolane derivatives: Compounds with an oxolane ring but different substituents on the imidazole ring.
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol is unique due to the combination of the imidazole and oxolane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-9-2-3-10(6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRPTVDSEVXCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2COCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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